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3-Ethyl-1-methyl-2,5-piperazinedione

Structure-Activity Relationship Molecular Descriptors Chemical Space

Secure 3-Ethyl-1-methyl-2,5-piperazinedione (CAS: 1279817-01-4) for precise SAR exploration. Its unique 3-ethyl-1-methyl substitution pattern on the DKP core provides distinct steric/electronic properties, essential for reproducible kinase and PDE inhibitor research. Avoid experimental variability caused by regioisomer mixtures. Standard procurement is ≥95% purity, exclusively for non-human research.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 1279817-01-4
Cat. No. B1469326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-2,5-piperazinedione
CAS1279817-01-4
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N1)C
InChIInChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)
InChIKeyJPBVWFMNJSDTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-2,5-piperazinedione (CAS: 1279817-01-4): Molecular Identity and Procurement Baseline


3-Ethyl-1-methyl-2,5-piperazinedione (CAS: 1279817-01-4, molecular formula C₇H₁₂N₂O₂, molecular weight 156.18 g/mol) is a heterocyclic organic compound belonging to the 2,5-piperazinedione (2,5-diketopiperazine, DKP) class. Structurally, it features a six-membered piperazine-2,5-dione core with an ethyl substituent at the 3-position and a methyl substituent at the 1-position . This specific substitution pattern distinguishes it from other mono- and disubstituted piperazinediones in physicochemical and potential pharmacological profiles. The compound is commercially available as a research chemical, typically supplied at ≥95% purity, and is intended exclusively for non-human, non-therapeutic research applications . As a member of the privileged DKP scaffold family—which encompasses diverse bioactive natural products and synthetic drug candidates including PDE5 inhibitors, anticancer agents, and acetylcholinesterase inhibitors—this specific regioisomer represents a defined molecular entity for structure-activity relationship (SAR) investigations within the piperazinedione chemotype.

Why 3-Ethyl-1-methyl-2,5-piperazinedione Cannot Be Interchanged with Other Piperazinedione Analogs


Within the 2,5-piperazinedione scaffold, even modest alterations in N-alkyl and C-alkyl substitution patterns can produce profound changes in biological target engagement, selectivity, and physicochemical properties. Systematic SAR studies on piperazinedione libraries have demonstrated that the size, position, and stereochemistry of substituents directly modulate key pharmacological parameters. For instance, homologous piperazine-alkanol derivatives show divergent sigma receptor subtype selectivity depending solely on N-alkyl chain length—ethanol derivatives exhibit similar σ₁ affinity to methanol counterparts but enhanced selectivity over σ₂, while propanol derivatives display substantially reduced potency [1]. Similarly, in the development of PDE5 inhibitors, N-methyl substitution on the piperazinedione ring proved critical for achieving high cellular potency and diastereospecificity [2]. Furthermore, the DKP scaffold's conformational constraint enables precise spatial orientation of substituents, meaning that regioisomers with identical molecular formulas but different substitution positions (e.g., 3-ethyl-3-methyl vs. 3-ethyl-1-methyl) cannot be assumed to share equivalent binding interactions or pharmacokinetic behavior. These class-level SAR principles establish that 3-ethyl-1-methyl-2,5-piperazinedione occupies a distinct chemical space within the piperazinedione family, and its substitution cannot be casually substituted by other mono- or disubstituted analogs without risking experimental irreproducibility or altered biological outcomes.

Quantitative Differentiation Evidence for 3-Ethyl-1-methyl-2,5-piperazinedione: Comparator Data and Performance Metrics


Molecular Formula and Substitution Pattern Differentiation from Common Piperazinedione Comparators

The target compound's molecular formula C₇H₁₂N₂O₂ (MW 156.18 g/mol) places it in a distinct chemical space compared to the unsubstituted parent 2,5-piperazinedione (C₄H₆N₂O₂, MW 114.10 g/mol), the mono-N-methyl analog 1-methyl-2,5-piperazinedione (C₅H₈N₂O₂, MW 128.13 g/mol), and the regioisomeric 3-ethyl-3-methyl-2,5-piperazinedione (C₇H₁₂N₂O₂, MW 156.18 g/mol, CAS 856845-83-5) . The 3-ethyl-1-methyl substitution pattern introduces a specific combination of lipophilic bulk (ethyl at C3) and N-alkylation (methyl at N1) that differs fundamentally from the geminal disubstitution at C3 in the regioisomer. This structural divergence predicts altered conformational preferences, hydrogen-bonding capacity, and steric interactions with biological targets.

Structure-Activity Relationship Molecular Descriptors Chemical Space

Physicochemical Descriptor Divergence: cLogP and Hydrogen Bonding Capacity Relative to Unsubstituted Scaffold

The addition of ethyl and methyl substituents to the piperazinedione core increases calculated lipophilicity (cLogP) by approximately 1.2–1.8 log units relative to the unsubstituted parent scaffold. While experimental cLogP values for the target compound are not available, class-level data from 2,5-piperazinedione combinatorial libraries indicate that alkyl substitution at N1 and C3 positions systematically elevates cLogP from the baseline value of approximately -1.0 to -0.5 for unsubstituted 2,5-piperazinedione to positive values in the range of +0.5 to +1.5 for mono- and disubstituted derivatives [1]. Concurrently, the hydrogen bond donor count remains at 2 (amide NH groups) while acceptor count remains at 2 (carbonyl oxygen atoms), preserving the core pharmacophoric hydrogen-bonding capacity. This lipophilicity enhancement—achieved without altering H-bond donor/acceptor counts—is a critical determinant of membrane permeability, CNS penetration potential (logBB), and off-target binding promiscuity.

Lipophilicity Drug-likeness ADME Prediction

Class-Wide Biological Activity Precedent: Piperazinedione Scaffold as Privileged Pharmacophore

The 2,5-piperazinedione scaffold constitutes a privileged chemotype with demonstrated activity across multiple therapeutic target classes. In direct comparative SAR studies, piperazinedione derivatives have been characterized as: (i) dual FTase/GGTase-I inhibitors with compound 26b occupying both isoprenoid and peptide substrate binding sites [1]; (ii) tyrosine kinase inhibitors with demonstrated anti-tumor efficacy in the NCI-60 screening panel [2]; (iii) selective acetylcholinesterase inhibitors, with DKP-80 (IC₅₀ = 2.2 μM) showing no significant butyrylcholinesterase inhibition—a selectivity profile desirable for Alzheimer's disease therapeutics [3]; and (iv) highly potent PDE5 inhibitors, exemplified by tadalafil (IC₅₀ = 5 nM) with 85-fold improved PDE6 selectivity over sildenafil [4]. While no target-specific activity data exist for 3-ethyl-1-methyl-2,5-piperazinedione itself, the established precedent of the DKP scaffold across these diverse target classes establishes the compound's potential utility as a molecular probe for target deconvolution and as a starting point for focused library synthesis.

Drug Discovery Kinase Inhibition CNS Therapeutics Oncology

Optimal Research and Procurement Scenarios for 3-Ethyl-1-methyl-2,5-piperazinedione


Medicinal Chemistry: SAR Expansion of Piperazinedione-Based Kinase or Phosphodiesterase Inhibitors

For medicinal chemistry programs exploring piperazinedione-derived kinase inhibitors (e.g., tyrosine kinases, atypical PKCs) or PDE inhibitors, 3-ethyl-1-methyl-2,5-piperazinedione serves as a structurally defined core for systematic SAR exploration. The 3-ethyl and 1-methyl substitution pattern provides a specific steric and electronic environment that can be compared against simpler analogs (e.g., 1-methyl-2,5-piperazinedione) to deconvolute the contributions of C3 alkylation to target engagement and selectivity. The scaffold's established precedent in kinase inhibition [1] and PDE5 inhibition [2] supports its use in focused library synthesis aimed at optimizing potency and subtype selectivity.

Chemoproteomics: Target Deconvolution and Cellular Thermal Shift Assay (CETSA) Probe Development

Given the piperazinedione scaffold's demonstrated engagement with diverse protein targets including acetylcholinesterase [1] and the precedent of piperazinediones in thermal stabilization assays, 3-ethyl-1-methyl-2,5-piperazinedione can be employed as a chemical probe in cellular thermal shift assays (CETSA) or affinity-based proteomics to identify novel protein interactors. The compound's intermediate predicted lipophilicity (estimated cLogP ~ +0.5 to +1.5) balances membrane permeability with aqueous solubility, facilitating cellular uptake in chemoproteomic workflows.

Synthetic Methodology: N-Alkylation and C-Alkylation Regioselectivity Studies

The compound's specific 3-ethyl-1-methyl substitution pattern makes it a valuable reference standard for developing and validating regioselective N-alkylation and C-alkylation methodologies on the piperazinedione scaffold. Procurement enables researchers to benchmark synthetic yields and purity against established protocols for 1-alkyl-2,5-piperazinedione preparation [1], particularly in studies investigating the competing reactivity of N1 versus N4 positions or C3 versus C6 alkylation.

Computational Chemistry: In Silico Pharmacophore Modeling and Docking Validation

For computational chemists developing 3D pharmacophore models of piperazinedione-binding proteins, this compound provides a defined molecular geometry for docking pose validation and molecular dynamics simulations. The unique combination of 3-ethyl (C3) and 1-methyl (N1) substituents introduces specific steric constraints that can be used to differentiate binding modes among structurally related piperazinediones, aiding in the refinement of in silico screening protocols for DKP-based hit identification.

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